molecular formula C5H10Cl2N4O B8051534 2-(1H-imidazol-1-yl)acetohydrazide dihydrochloride

2-(1H-imidazol-1-yl)acetohydrazide dihydrochloride

Cat. No.: B8051534
M. Wt: 213.06 g/mol
InChI Key: DVSKSBIMFVNHNB-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)acetohydrazide dihydrochloride is a heterocyclic compound featuring an imidazole ring linked to an acetohydrazide moiety via a methylene bridge, with two hydrochloride counterions enhancing its solubility and stability. The compound’s synthesis typically involves condensation reactions between imidazole derivatives and hydrazides under acidic conditions, as exemplified in related studies .

Properties

IUPAC Name

2-imidazol-1-ylacetohydrazide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O.2ClH/c6-8-5(10)3-9-2-1-7-4-9;;/h1-2,4H,3,6H2,(H,8,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSKSBIMFVNHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(=O)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagent Systems and Conditions

Reagent CombinationSolventBaseTemperatureYieldSource
Ethyl chloroacetate + imidazoleDry acetoneK₂CO₃Reflux65–75%
tert-Butyl chloroacetate + imidazoleSolvent-freeKOH80–90°C82%
Benzyl chloroacetate + imidazoleAcetonitrileNone (self-catalyzed)50–55°C70%

Mechanistic Insights :

  • The reaction proceeds via nucleophilic substitution (SN2), where imidazole attacks the electrophilic carbon of the chloroacetate ester.

  • Solvent-free methods minimize side products (e.g., di-alkylated imidazole) by using stoichiometric control of reagents.

Hydrazinolysis: Conversion of Esters to Acetohydrazides

The ester intermediate undergoes hydrazinolysis to yield 2-(1H-imidazol-1-yl)acetohydrazide.

Standard Protocol

  • Reagents : Hydrazine hydrate (99%) in ethanol or methanol.

  • Conditions : Reflux for 8–10 hours, followed by solvent evaporation.

  • Yield : 70–80%.

Example Procedure ():

  • Dissolve ethyl 2-(1H-imidazol-1-yl)acetate (0.05 mol) in anhydrous methanol (15 mL).

  • Add hydrazine hydrate (0.1 mol) dropwise under stirring.

  • Reflux for 9 hours, then concentrate under vacuum to isolate the hydrazide as a pale-yellow solid.

Optimization Notes :

  • Excess hydrazine (2:1 molar ratio) ensures complete conversion.

  • Methanol is preferred over ethanol due to faster reaction kinetics.

Salt Formation: Generation of Dihydrochloride

The free base hydrazide is treated with hydrochloric acid to form the dihydrochloride salt.

Acidification Methods

Acid SourceSolventTemperatureCrystallization AgentPuritySource
Concentrated HCl (aq)Water20–25°CAcetone≥99%
HCl gasEthanol0–5°CDiethyl ether98.5%

Procedure ():

  • Dissolve 2-(1H-imidazol-1-yl)acetohydrazide (10 g) in water (100 mL).

  • Add concentrated HCl (12 M) until pH ≈ 1.

  • Precipitate the product by adding acetone (200 mL), filter, and dry under vacuum.

Critical Parameters :

  • Stoichiometric HCl (2 equivalents) ensures complete protonation of both hydrazide nitrogens.

  • Anti-solvents (e.g., acetone) enhance crystallinity and purity.

Comparative Analysis of Industrial vs. Laboratory Methods

Industrial-Scale Synthesis ( )

  • Advantages :

    • Solvent-free alkylation reduces waste and costs.

    • Aqueous hydrolysis avoids organic solvents, aligning with green chemistry principles.

  • Yield : 75–85% at multi-kilogram scale.

Laboratory-Scale Synthesis ( )

  • Advantages :

    • Modularity for derivative synthesis (e.g., Schiff bases).

    • High purity (>98%) via recrystallization.

  • Limitations :

    • Longer reaction times (8–12 hours) for hydrazinolysis.

Purity and Characterization

  • HPLC Purity : ≥99.9% after recrystallization.

  • Spectroscopic Data :

    • ¹H NMR (DMSO-d₆): δ 4.76 (s, 2H, CH₂), 7.34 (s, 2H, imidazole-H), 8.59 (s, 1H, NH).

    • IR (KBr): 3240 cm⁻¹ (N-H), 1689 cm⁻¹ (C=O).

Challenges and Mitigation Strategies

  • Di-Alkylation : Controlled stoichiometry (1:1 imidazole:chloroacetate) minimizes byproducts.

  • Hydrazine Handling : Use of sealed reactors and excess solvent reduces safety risks.

  • Salt Hygroscopicity : Storage under anhydrous conditions prevents deliquescence .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-imidazol-1-yl)acetohydrazide dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of imidazole derivatives with higher oxidation states.

  • Reduction: Production of reduced imidazole derivatives.

  • Substitution: Generation of various substituted imidazole compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 2-(1H-imidazol-1-yl)acetohydrazide dihydrochloride exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent in pharmaceuticals .

Anticancer Research
The compound is being investigated for its anticancer properties. Preliminary studies have shown that it can induce apoptosis in certain cancer cell lines, highlighting its potential as a chemotherapeutic agent. This property is attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation .

Biochemical Applications

Enzyme Inhibition
this compound has been studied for its role as an enzyme inhibitor. It shows promise in inhibiting enzymes such as carbonic anhydrase, which is crucial for various physiological processes including respiration and acid-base balance. This inhibition can be beneficial in treating conditions like glaucoma and epilepsy .

Buffering Agent
In biochemical assays, the compound serves as a non-ionic organic buffering agent, maintaining pH stability during experiments involving cell cultures. Its buffering capacity is particularly effective within a pH range of 6 to 8.5, making it suitable for various biological applications .

Case Studies

Study Application Findings
Study 1AntimicrobialEffective against E. coli and S. aureus, demonstrating potential for pharmaceutical development .
Study 2AnticancerInduces apoptosis in cancer cell lines; potential chemotherapeutic applications identified .
Study 3Enzyme InhibitionInhibits carbonic anhydrase; implications for treating glaucoma and epilepsy explored .

Mechanism of Action

2-(1H-imidazol-1-yl)acetohydrazide dihydrochloride is similar to other imidazole-containing compounds, such as imidazole itself, imidazole derivatives, and other hydrazides. its unique structure and reactivity set it apart, making it suitable for specific applications that other compounds may not be able to fulfill.

Comparison with Similar Compounds

Table 2: Comparative Overview of Key Compounds

Activity Type Most Active Compound Target/Mechanism Advantage Over Target Compound
Anticonvulsant 25g (benzimidazole derivative) Neuronal sodium channels Higher potency and selectivity
α-Glucosidase Inhibition 228 (ethylthio-benzimidazole) Enzyme active site binding 60-fold lower IC50 vs. acarbose
Antimicrobial Pyrimidine-thioacetohydrazide Membrane disruption Broad-spectrum activity

Biological Activity

2-(1H-imidazol-1-yl)acetohydrazide dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its ability to interact with various biological targets. The presence of the hydrazide functional group enhances its reactivity and potential for biological activity.

1. Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit substantial antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 μg/mL
Escherichia coli1.0 μg/mL
Pseudomonas aeruginosa2.0 μg/mL

The compound's efficacy against these pathogens suggests potential applications in treating infections, particularly those resistant to conventional antibiotics.

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Its mechanism often involves the induction of apoptosis in cancer cells.

Case Study: In Vitro Evaluation
In a study assessing its anticancer activity against A549 lung cancer cells, the compound demonstrated significant cytotoxic effects, reducing cell viability by approximately 60% at a concentration of 10 μM. The study highlighted that modifications to the hydrazide structure could enhance its activity further .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (μM)Reference
2-(1H-imidazol-1-yl)acetohydrazideA549 (lung cancer)10
Control (Doxorubicin)A5495

This data illustrates the compound's promising role as a lead in anticancer drug development.

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways relevant to cancer and infectious diseases. For example, it has shown potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and tumor progression.

Table 3: Enzyme Inhibition Studies

EnzymeInhibition TypeIC50 (μM)Reference
Indoleamine 2,3-dioxygenase (IDO)Competitive15
Cyclooxygenase (COX)Non-competitive25

These findings suggest that the compound may have therapeutic applications in immunotherapy and inflammation-related disorders.

Q & A

Q. How can conflicting biological activity data for imidazole-acetohydrazide derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., microbial strain variability) or structural modifications. For example, shows that substituents on the hydrazide fragment (e.g., 4-methylbenzylidene vs. anthracenyl) drastically alter IC₅₀ values (6.84 µM vs. 7.34 µM for α-glucosidase inhibition). Systematic SAR studies with controlled variables (e.g., fixed pH, standardized microsome sources) are essential .

Q. What strategies optimize catalytic efficiency in nickel-mediated cyclization reactions for imidazole derivatives?

  • Methodological Answer : highlights nickel-catalyzed proto-demetallation and dehydrative cyclization. Key factors include:
  • Catalyst Loading : 5–10 mol% NiCl₂·6H₂O.
  • Ligand Design : Bidentate ligands (e.g., 1,10-phenanthroline) enhance turnover frequency.
  • Reaction Medium : Polar aprotic solvents (e.g., DMF) improve intermediate stability. Computational tools (e.g., AI-driven retrosynthesis ) predict optimal pathways.

Q. How do structural modifications impact the compound’s pharmacokinetic profile?

  • Methodological Answer : Substituents influence logP and metabolic stability. For instance:
  • Hydrophobic Groups (e.g., tetradecylthio in ): Increase membrane permeability but may reduce aqueous solubility.
  • Electron-Withdrawing Groups (e.g., nitro in ): Enhance metabolic resistance but risk toxicity. ADMET predictions (e.g., SwissADME) guide rational design .

Key Considerations for Experimental Design

  • Contradiction Management : When replication fails (e.g., variable antimicrobial activity in ), cross-validate using orthogonal assays (e.g., broth microdilution vs. agar diffusion).
  • Scalability : Pilot-scale reactions (≥10 mmol) require inert atmospheres (N₂/Ar) to prevent oxidation of hydrazide intermediates .

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